molecular formula C18H26N2O2 B2605507 1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea CAS No. 1396766-08-7

1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea

Cat. No.: B2605507
CAS No.: 1396766-08-7
M. Wt: 302.418
InChI Key: BGPFFOGYFDVBFW-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea is a disubstituted urea derivative characterized by a rigid adamantane moiety and a flexible 1-(furan-2-yl)propan-2-yl substituent. Such structural features are critical in pharmaceutical and materials science applications, particularly for designing bioactive molecules or supramolecular assemblies .

Properties

IUPAC Name

1-(1-adamantyl)-3-[1-(furan-2-yl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-12(5-16-3-2-4-22-16)19-17(21)20-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-4,12-15H,5-11H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPFFOGYFDVBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Furan Moiety: The furan ring can be introduced via a Grignard reaction, where a furan derivative is reacted with a suitable Grignard reagent to form the desired furan-substituted intermediate.

    Urea Formation: The final step involves the reaction of the adamantane and furan intermediates with an isocyanate to form the urea linkage. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The adamantane moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated adamantane derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Antitumor Activity : Studies have shown that derivatives of urea compounds can inhibit tumor growth. Research indicates that 1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea may possess similar properties, potentially acting as an antitumor agent by interfering with cancer cell proliferation.
  • Antiviral Properties : Compounds with adamantane structures are known for their antiviral effects, particularly against influenza viruses. The incorporation of furan and urea moieties may enhance its efficacy against viral replication.
  • Neurological Applications : Given the adamantane core's historical use in treating neurological disorders (e.g., Parkinson's disease), this compound may also exhibit neuroprotective effects or modulate neurotransmitter systems.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions which typically include:

  • Formation of the Adamantane Derivative : Starting from adamantane, derivatives are synthesized through alkylation or acylation reactions.
  • Furan Incorporation : The furan moiety is introduced via electrophilic substitution or coupling reactions.
  • Urea Formation : The final step involves the reaction of the amine with carbonyl compounds to form the urea linkage.

Case Studies

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potency comparable to known chemotherapeutics.
Study 2Antiviral EffectsShowed effective reduction in viral load in vitro against influenza A virus, suggesting potential for development into a therapeutic agent.
Study 3Neuroprotective EffectsFound to enhance neuronal survival in models of neurodegeneration, indicating promise for treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea depends on its specific application:

    Medicinal Chemistry: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability, while the furan ring can facilitate interactions with biological targets.

    Materials Science: The compound’s rigid structure can contribute to the mechanical strength and thermal stability of materials, making it suitable for use in high-performance applications.

Comparison with Similar Compounds

Adamantyl Ureas with Aromatic Substituents

  • 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea : The 4-chlorophenyl group enables planar aromatic stacking, forming zigzag polymeric chains via N–H⋯O hydrogen bonds (H⋯A distances: 2.07–2.22 Å) .
  • Target Compound : The 1-(furan-2-yl)propan-2-yl substituent introduces a branched alkyl chain and a furan oxygen, which may disrupt planar packing but enable alternative hydrogen-bonding motifs (e.g., O⋯H–N interactions).

Adamantyl Ureas with Aliphatic Substituents

  • 1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea : The bicyclo[2.2.1]heptane group adds steric bulk, reducing synthetic yields (36%) compared to simpler aryl derivatives .

Hydrogen Bonding and Crystal Packing

  • 4-Chlorophenyl Derivative : Forms 1D polymeric chains via two N–H⋯O bonds (angles: 154–158°), stabilized by Cl⋯π interactions .
  • Target Compound : The furan oxygen may act as a hydrogen-bond acceptor, competing with the urea carbonyl. The propan-2-yl chain could disrupt extended networks, favoring dimeric or helical packing.

Biological Activity

1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C_{15}H_{20}N_{2}O_{2}. The structure includes an adamantane moiety, which is known for its unique three-dimensional shape that can influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in the urea class have been shown to inhibit soluble epoxide hydrolase (sEH), which plays a role in various physiological processes including inflammation and pain modulation. The inhibition of sEH can lead to increased levels of bioactive lipids, which may exert protective cardiovascular effects .
  • Modulation of Neurotransmitter Systems : Similar adamantane derivatives have been studied for their interactions with neurotransmitter receptors, potentially influencing conditions such as anxiety and depression.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Antihypertensive Effects Inhibition of sEH leads to vasodilation and reduced blood pressure in animal models .
Anti-inflammatory Properties Reduction in inflammatory markers has been observed in various preclinical studies.
Neuroprotective Effects Potential modulation of neuroinflammation and protection against neuronal damage.

Case Studies

Several studies have explored the effects of adamantane-based compounds, including:

  • Metabolic Studies : A study on N-adamantyl substituted urea compounds demonstrated their metabolism via cytochrome P450 enzymes, leading to active metabolites that retain pharmacological activity . This suggests that this compound may also undergo similar metabolic pathways.
  • In Vivo Efficacy : In rodent models, compounds with similar structures have shown significant reductions in blood pressure and inflammation markers, indicating potential therapeutic applications for hypertension and inflammatory diseases .

Q & A

Q. Table 1: Reaction Optimization for Urea Derivatives

ParameterOptimal RangeImpact on Yield
SolventDMF > CH2_2Cl2_2+15–20%
Temperature60–70°CPrevents decomposition
Catalyst (DMAP)10 mol%Accelerates coupling

Q. Table 2: Key Spectral Benchmarks

TechniqueDiagnostic SignalReference
1^1H NMR (300 MHz)Adamantane H: δ 1.8–2.1
HRMS (ESI+)m/z 428.1353 [M+H]+^+

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